Fluvastatin N-ethyl sodium

Übersicht

Beschreibung

Fluvastatin N-ethyl sodium is a derivative of fluvastatin, a member of the statin drug class used to treat hypercholesterolemia and prevent cardiovascular disease . This compound is a sodium salt form of fluvastatin, which enhances its solubility and stability. It is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluvastatin N-ethyl sodium involves several key steps. Initially, the indole ring is synthesized, followed by the formation of the olefin with E-configuration and the 3,5-syn-diol . The conversion of fluvastatin to its sodium salt form is achieved by treating it with 1N sodium hydroxide solution .

Industrial Production Methods

Industrial production of this compound typically involves a convergent synthesis approach. This method is scalable and economically viable, making it suitable for commercial production . The process includes the synthesis of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Fluvastatin N-ethyl sodium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium hydroxide, organic solvents like t-butyl methyl ether, and various catalysts . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major products formed from the reactions involving this compound include its sodium salt form and various intermediate compounds used in its synthesis .

Wissenschaftliche Forschungsanwendungen

Cholesterol Management

Fluvastatin N-ethyl sodium is primarily used as an adjunct to diet for reducing elevated levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and apolipoprotein B (Apo B) while increasing high-density lipoprotein cholesterol (HDL-C). It is indicated for patients with primary hypercholesterolemia and mixed dyslipidemia, including adolescents with heterozygous familial hypercholesterolemia .

Clinical Efficacy

- Dosage and Effects : Clinical studies have shown that fluvastatin can reduce LDL cholesterol by 15% to 33% depending on the dosage, which ranges from 10 mg to 80 mg daily .

- Comparative Potency : Fluvastatin is considered less potent compared to other statins like atorvastatin and rosuvastatin, being approximately 12-fold and 46-fold less potent respectively .

Cardiovascular Disease Prevention

This compound plays a significant role in secondary prevention for patients with established coronary heart disease (CHD). It helps slow the progression of atherosclerosis and reduces the risk of coronary revascularization procedures .

Pleiotropic Effects

Recent studies have highlighted the pleiotropic effects of fluvastatin beyond lipid-lowering properties. These include:

- Anti-inflammatory Effects : Fluvastatin has shown potential in reducing inflammation in conditions such as rheumatoid arthritis by modulating oxidative stress and endothelial dysfunction .

- Renal Protection : There is evidence suggesting that fluvastatin may decrease proteinuria in patients with immunoglobulin A nephropathy, indicating a protective role in renal function .

Novel Delivery Systems

To overcome challenges associated with oral administration, such as low bioavailability and first-pass metabolism, researchers have explored alternative delivery methods:

- Transdermal Delivery : Encapsulation of fluvastatin in nanovesicles for transdermal delivery has been investigated. This method aims to enhance bioavailability and patient compliance by providing sustained release .

Safety Profile and Side Effects

While fluvastatin is generally well-tolerated, some studies have reported adverse effects leading to withdrawal from clinical trials. The risk ratio for withdrawals due to adverse effects was found to be higher compared to placebo groups . However, the overall quality of evidence regarding lipid-lowering efficacy remains high.

Case Study Overview

- A study on fluvastatin's effectiveness in diabetic dyslipidemia showed significant reductions in LDL-C levels among patients with diabetes, reinforcing its utility in managing lipid profiles in this population .

- Another research highlighted the use of fluvastatin in patients undergoing renal transplantation, where it helped manage dyslipidemia associated with immunosuppressive therapy .

Wirkmechanismus

Fluvastatin N-ethyl sodium exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound effectively reduces cholesterol levels in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atorvastatin: Another statin used to lower cholesterol levels.

Simvastatin: A statin with similar mechanisms of action but different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and long half-life.

Uniqueness

Fluvastatin N-ethyl sodium is unique due to its enhanced solubility and stability compared to other statins . It also has a lower potential for drug interactions, making it a safer option for patients on multiple medications .

Biologische Aktivität

Fluvastatin N-ethyl sodium, a derivative of fluvastatin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which plays a crucial part in cholesterol biosynthesis. This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to decreased cholesterol levels in the liver, resulting in increased expression of LDL receptors and enhanced clearance of LDL from the bloodstream .

Biological Activities

- Cholesterol Lowering : this compound effectively reduces total cholesterol and LDL cholesterol levels. Clinical studies have shown reductions in LDL cholesterol by up to 34.9% depending on dosage .

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in various cellular models .

- Anti-inflammatory Effects : Fluvastatin has been shown to inhibit leukocyte adhesion and extravasation, suggesting potential benefits in inflammatory conditions .

- Cardioprotective Effects : In renal transplant recipients, fluvastatin treatment resulted in a reduction in cardiac events, although not statistically significant for all endpoints .

- Antiviral Activity : Fluvastatin has demonstrated efficacy against viral infections such as hepatitis C by suppressing viral replication .

Pharmacokinetics and Metabolism

Fluvastatin is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2C9. The metabolic pathways include hydroxylation and N-dealkylation, producing active metabolites that contribute to its pharmacological effects . Its bioavailability is affected by first-pass metabolism; thus, alternative delivery methods such as transdermal systems are being explored to enhance its therapeutic efficacy .

Study 1: Efficacy in Renal Transplant Recipients

A multicenter trial involving 2102 renal transplant recipients assessed the impact of fluvastatin on cardiovascular outcomes. Over a mean follow-up of 5.1 years, fluvastatin reduced LDL cholesterol levels by 32%, with fewer cardiac deaths observed compared to the placebo group (70 vs 104) although overall risk reduction was not statistically significant for major adverse cardiac events .

Study 2: Antioxidant Activity

In vitro studies indicated that fluvastatin significantly decreases platelet activation by enhancing PECAM-1 signaling pathways and inhibiting Akt activation. These findings suggest its potential use in preventing thrombotic events .

Data Tables

Eigenschaften

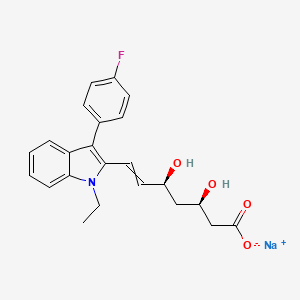

IUPAC Name |

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBQAQDAUENCT-HDPLEABFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93936-64-2 | |

| Record name | Fluvastatin N-ethyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVASTATIN N-ETHYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.